
1,7-Diphenyl-4-(3-phenylpropyl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diphenyl-4-(3-phenylpropyl)heptane is an organic compound with the molecular formula C28H34 and a molecular weight of 370.5696 g/mol It is a member of the diphenylalkane family, characterized by the presence of phenyl groups attached to a heptane backbone
準備方法
1,7-Diphenyl-4-(3-phenylpropyl)heptane can be synthesized through organomagnesium synthesis . This method involves the reaction of appropriate Grignard reagents with suitable precursors to form the desired product. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,7-Diphenyl-4-(3-phenylpropyl)heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,7-Diphenyl-4-(3-phenylpropyl)heptane has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,7-Diphenyl-4-(3-phenylpropyl)heptane involves its interaction with specific molecular targets and pathways. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane properties and signaling pathways.
類似化合物との比較
1,7-Diphenyl-4-(3-phenylpropyl)heptane can be compared with other similar compounds such as:
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane: Similar in structure but with cyclohexyl groups instead of phenyl groups.
1,1,1-Tritolylheptane: Contains tolyl groups instead of phenyl groups.
1,1,1-Tricyclohexylheptane: Contains cyclohexyl groups instead of phenyl groups.
特性
CAS番号 |
55282-64-9 |
|---|---|
分子式 |
C28H34 |
分子量 |
370.6 g/mol |
IUPAC名 |
[7-phenyl-4-(3-phenylpropyl)heptyl]benzene |
InChI |
InChI=1S/C28H34/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18,28H,10-12,19-24H2 |
InChIキー |
QQEZQKPPCWXFPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine](/img/structure/B13933185.png)
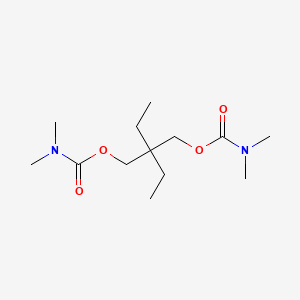


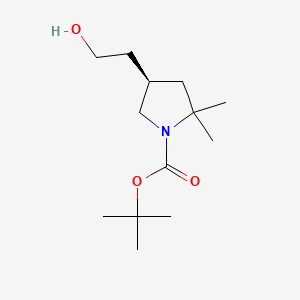
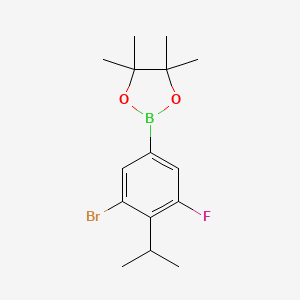
![n-Cyclopropyl-4-[6-(4-hydroxy-3-methylphenyl)-2-oxo-2,3-dihydropyrimidin-4-yl]benzamide](/img/structure/B13933216.png)
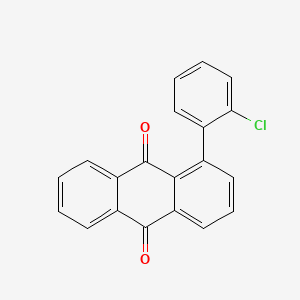
![3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13933225.png)
![2-Oxa-6-azaspiro[3.4]octane, 8-azido-6-(phenylmethyl)-](/img/structure/B13933242.png)
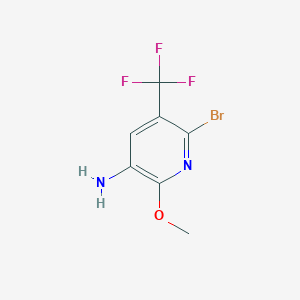
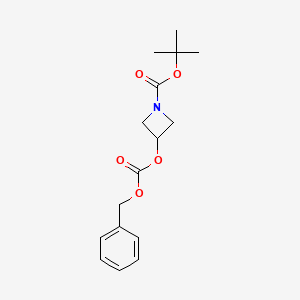
![N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine](/img/structure/B13933256.png)
![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)
